molecular formula C16H28OSi B12631510 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol CAS No. 920282-78-6

7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol

Cat. No.: B12631510
CAS No.: 920282-78-6
M. Wt: 264.48 g/mol
InChI Key: JESUERXMPHTMDP-UHFFFAOYSA-N
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Description

7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a silyl group attached to a hepta-4,6-diyn-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as heptadiyne and tri(propan-2-yl)silane.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalysts: Catalysts such as palladium or copper may be employed to facilitate the coupling reactions.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Hydroboration and Hydroelementation

The compound undergoes regioselective hydroboration at its triple bonds. Studies on analogous diynes reveal that steric hindrance from the silyl group directs reactivity:

  • Anti-Markovnikov addition dominates when using sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) .

  • Syn-addition pathways are observed with less hindered boranes (e.g., BH₃·THF), forming (Z,Z)-dienes after protonolysis .

Table 1: Comparison of Hydroboration Outcomes

SubstrateBorane UsedProduct SelectivityReaction Time (h)Yield (%)
Hepta-4,6-diyn-3-olBH₃·THF(Z,Z)-diene672
Silyl-substituted diyne*9-BBNAnti-Markovnikov1265
*7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol .

The bulky silyl group reduces reaction rates compared to unmodified diynes, necessitating longer reaction times .

Enzymatic Oxidation by SDR Superfamily Members

The compound’s terminal alkynylcarbinol motif renders it a substrate for human short-chain dehydrogenase/reductases (SDRs) like HSD17B11:

  • Enantiospecific oxidation converts the carbinol group to a highly electrophilic dialkynylketone .

  • The resulting ketone reacts with cellular nucleophiles (e.g., cysteine, lysine) via Michael addition, forming covalent adducts that disrupt protein quality control mechanisms .

Key Findings:

  • Oxidation by HSD17B11 occurs with >90% enantiomeric excess for the (S)-enantiomer .

  • The silyl group enhances metabolic stability compared to non-silylated analogs, delaying detoxification pathways .

Catalytic Hydrosilylation and Functionalization

Platinum-catalyzed hydrosilylation enables further functionalization:

  • Steric effects from the triisopropylsilyl group limit reactivity with bulky catalysts like Karstedt’s catalyst (Pt₂(dvs)₃) .

  • Smaller catalysts (e.g., PtO₂/XPhos) achieve selective silyl group transfer to alkynes or alkenes .

Reaction Conditions:

CatalystSolventTemperature (°C)Conversion (%)
Pt₂(dvs)₃Toluene10040
PtO₂/XPhosTHF8085

Synthetic Methodology

Multi-step synthesis involves:

  • Hydroboration-oxidation of hepta-4,6-diyn-3-ol precursors.

  • Silylation using tri(propan-2-yl)silyl chloride under inert conditions .

  • Purification via column chromatography (hexane/EtOAc gradient) .

Yield Optimization:

  • Silylation efficiency improves with DMAP catalysis , achieving 78% isolated yield .

Comparative Reactivity Analysis

The triisopropylsilyl group uniquely influences reactivity:

FeatureImpact on Reactivity
Steric bulkReduces reaction rates in hydroboration and hydrosilylation .
Electron donationStabilizes intermediate radicals in oxidative pathways .
HydrophobicityEnhances membrane permeability in biological systems .

This compound’s dual functionality (alkyne and silyl groups) positions it as a versatile intermediate for organic synthesis and prodrug design, particularly in targeting SDR-mediated bioactivation pathways .

Scientific Research Applications

Applications in Organic Synthesis

Building Block for Complex Molecules
7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol serves as a versatile intermediate in the synthesis of more complex organic compounds. Its alkyne functionalities allow for various coupling reactions, making it valuable in constructing larger molecular frameworks.

Reactivity Studies
Research has shown that this compound can undergo oxidation to form ketones or aldehydes, reduction to saturated derivatives, and substitution reactions where the silyl group can be replaced with other functional groups. These properties make it a useful reagent for chemists looking to explore new synthetic pathways.

Applications in Materials Science

Advanced Materials Production
Due to its unique structural features, this compound is being investigated for applications in the development of advanced materials. Its reactivity can lead to new polymers or coatings with desirable properties such as thermal stability and enhanced mechanical strength.

Application AreaDescriptionPotential Benefits
Organic SynthesisIntermediate for complex moleculesVersatile building block
Materials ScienceProduction of advanced polymersEnhanced stability and strength
Biological ResearchStudying interactions in biological systemsPotential therapeutic applications

Biological Research Applications

Potential Therapeutic Uses
While specific biological activity data for this compound is limited, compounds with similar structures have shown promise in medicinal chemistry. For instance, alkynylcarbinols are known to exhibit cytotoxic properties against cancer cells through mechanisms involving bioactivation by enzymes such as Short-chain Dehydrogenase/Reductase (SDR) . This suggests that this compound could be explored further for its potential as a therapeutic agent.

Case Studies

  • Cytotoxicity Studies
    Research into alkynylcarbinols has demonstrated their ability to induce apoptosis in cancer cells. A study found that certain derivatives exhibited significant cytotoxicity mediated by specific enzymes, indicating that similar compounds could be developed into targeted therapies .
  • Reactivity with Biological Systems
    Investigations into the interactions of silyl-containing compounds with biological systems have revealed insights into their potential antimicrobial and anti-inflammatory activities. The presence of multiple alkyne groups may enhance these interactions, suggesting avenues for further research .

Mechanism of Action

The mechanism by which 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol exerts its effects involves interactions with molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    7-[Tri(methyl)silyl]hepta-4,6-diyn-3-ol: Similar structure but with methyl groups instead of propan-2-yl groups.

    7-[Tri(ethyl)silyl]hepta-4,6-diyn-3-ol: Similar structure but with ethyl groups instead of propan-2-yl groups.

    7-[Tri(phenyl)silyl]hepta-4,6-diyn-3-ol: Similar structure but with phenyl groups instead of propan-2-yl groups.

Uniqueness

The uniqueness of 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol lies in its specific silyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not perform as effectively.

Biological Activity

7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol is an organosilicon compound notable for its unique structural features, including a hepta-4,6-diyn-3-ol backbone and a tri(propan-2-yl)silyl group. This compound has garnered interest in various fields, particularly organic synthesis and materials science, due to its reactive alkyne functional groups and the stabilizing effects of the silyl group. Despite limited direct studies on its biological activity, compounds with similar structures often exhibit significant biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general synthetic route includes:

  • Starting Materials : Heptadiyne and tri(propan-2-yl)silane.
  • Reaction Conditions : Conducted under inert atmospheres using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
  • Catalysts : Palladium or copper catalysts may be employed to facilitate coupling reactions.
  • Purification : Techniques such as column chromatography or recrystallization are used for purification.

Biological Activity Insights

While specific biological activity data for this compound is scarce, insights can be drawn from related compounds:

Antimicrobial and Anti-inflammatory Properties

Silyl-containing compounds have been studied for their potential antimicrobial and anti-inflammatory activities. For instance:

  • Compounds with similar structural motifs have shown promising results in inhibiting bacterial growth and reducing inflammation markers in various assays.

Interaction Studies

Research involving hydroelementation reactions indicates that this compound interacts with boranes under controlled conditions, suggesting potential applications in medicinal chemistry.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
1-OctyneLinear alkyneLimited biological activity
TriisopropylsilylacetyleneAcetylene derivative with triisopropylsilyl groupModerate antimicrobial properties
7-[Trimethylsilyl]hepta-4,6-diyn-3-olSimilar backbone but different silyl groupPotential anti-inflammatory activity
This compoundUnique steric propertiesAnticipated antimicrobial effects

The biological activity of this compound may involve several mechanisms:

  • Stability Enhancement : The silyl group enhances the compound's stability, allowing it to interact more effectively with biological targets.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds that influence solubility and interaction with biomolecules.

Properties

CAS No.

920282-78-6

Molecular Formula

C16H28OSi

Molecular Weight

264.48 g/mol

IUPAC Name

7-tri(propan-2-yl)silylhepta-4,6-diyn-3-ol

InChI

InChI=1S/C16H28OSi/c1-8-16(17)11-9-10-12-18(13(2)3,14(4)5)15(6)7/h13-17H,8H2,1-7H3

InChI Key

JESUERXMPHTMDP-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC#C[Si](C(C)C)(C(C)C)C(C)C)O

Origin of Product

United States

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